3-Ethynylpiperidin-3-ol;hydrochloride
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Overview
Description
3-Ethynylpiperidin-3-ol;hydrochloride is a chemical compound with the molecular formula C7H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 3-Ethynylpiperidin-3-ol;hydrochloride typically involves the reaction of piperidine derivatives with ethynylating agents. One common method is the hydroalkenylation of 1,6-ene-dienes using a nickel catalyst and a chiral P-O ligand. This reaction provides a regioselective and mild method for the preparation of six-membered N- and O-heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
3-Ethynylpiperidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethynyl group can be replaced by other nucleophiles such as halides or amines.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various cyclic structures.
Scientific Research Applications
3-Ethynylpiperidin-3-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-Ethynylpiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-Ethynylpiperidin-3-ol;hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in organic synthesis.
Piperidinone: A ketone derivative of piperidine, used in the synthesis of pharmaceuticals.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring, known for their biological activities.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and potential biological activities compared to other piperidine derivatives.
Properties
Molecular Formula |
C7H12ClNO |
---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
3-ethynylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-7(9)4-3-5-8-6-7;/h1,8-9H,3-6H2;1H |
InChI Key |
BRAXMQZEYIYKLR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCNC1)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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